N-(4,4,4-Trifluorobutyl)thietan-3-amine
Description
Properties
Molecular Formula |
C7H12F3NS |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-(4,4,4-trifluorobutyl)thietan-3-amine |
InChI |
InChI=1S/C7H12F3NS/c8-7(9,10)2-1-3-11-6-4-12-5-6/h6,11H,1-5H2 |
InChI Key |
UZXZRCRINJGVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Alkylation of Thietan-3-amine with 4,4,4-Trifluorobutyl Halides
- Starting Materials: Thietan-3-amine (the cyclic amine) and 4,4,4-trifluorobutyl bromide or chloride.
- Reaction: Nucleophilic substitution (SN2) where the nitrogen of thietan-3-amine attacks the electrophilic carbon of the trifluorobutyl halide.
- Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) with a base such as potassium carbonate or sodium hydride to deprotonate the amine and enhance nucleophilicity.
- Outcome: Formation of the N-(4,4,4-trifluorobutyl) substituted thietan-3-amine.
This method is straightforward and widely used for introducing alkyl groups onto nitrogen atoms in cyclic amines.
Alkylation via Sulfonamide Derivatives
- Starting Materials: Sulfonamide derivative of thietan-3-amine.
- Reaction: Alkylation of the sulfonamide nitrogen with 4,4,4-trifluorobutyl halide, followed by reductive cleavage of the sulfonamide protecting group.
- Advantages: This method enhances the acidity of the nitrogen, allowing for selective alkylation and minimizing over-alkylation.
- Outcome: After deprotection, the desired secondary amine is obtained.
This approach is more complex but can improve yields and purity in challenging alkylations.
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Thietan-3-amine | Thietan-3-amine, 4,4,4-trifluorobutyl halide | Base (K2CO3, NaH), polar aprotic solvent | Simple, direct alkylation | Possible side reactions, over-alkylation |
| Reductive Amination | Thietan-3-one, 4,4,4-trifluorobutylamine | NaBH3CN or catalytic hydrogenation, mild acid | High selectivity, mild conditions | Requires ketone precursor |
| Sulfonamide Alkylation | Sulfonamide derivative, 4,4,4-trifluorobutyl halide | Base, reductive cleavage (Zn, Na/NH3) | Enhanced selectivity, less side reactions | Multi-step, longer synthesis |
- The alkylation method is generally preferred for its simplicity and directness but requires careful control of reaction conditions to avoid dialkylation or polymerization.
- Reductive amination offers better control over product formation and is favored when the ketone precursor is accessible.
- Sulfonamide protection strategies are valuable when the amine is sensitive or when regioselectivity is critical.
- The trifluoromethyl group’s electron-withdrawing nature can influence nucleophilicity and reaction rates, necessitating optimization of base strength and solvent polarity.
- Purification typically involves chromatographic techniques due to the compound’s polarity and fluorinated nature.
The preparation of N-(4,4,4-Trifluorobutyl)thietan-3-amine is effectively achieved through alkylation of thietan-3-amine with trifluorobutyl halides or via reductive amination of thietan-3-one with trifluorobutylamine. Sulfonamide-mediated alkylation provides an alternative for enhanced selectivity. Each method requires tailored reaction conditions to accommodate the unique electronic and steric effects imparted by the trifluorobutyl substituent and the thietan ring system.
Chemical Reactions Analysis
Types of Reactions: N-(4,4,4-Trifluorobutyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluorobutyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-(4,4,4-Trifluorobutyl)thietan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(4,4,4-Trifluorobutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The trifluorobutyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The evidence lists several fluorinated amines and related compounds that share functional or structural similarities with N-(4,4,4-Trifluorobutyl)thietan-3-amine. Below is a systematic comparison based on structural motifs, fluorination patterns, and inferred properties:
Perfluorinated Amines
- Compound: 1-Butanamine,1,1,2,2,3,3,4,4,4-nonafluoro-N-(nonafluorobutyl)-N-(4,4,4-trifluorobutyl) Comparison: This compound features extensive perfluorination (nonafluoro and trifluorobutyl groups), likely resulting in extreme chemical inertness and thermal stability. Unlike this compound, it lacks a heterocyclic sulfur moiety, which may reduce its utility in applications requiring nucleophilic reactivity or ring-opening reactions . Key Differences: Higher fluorine content but absence of a thietane ring.
Linear Perfluoroalkyl Amines
- Compound: C5-18-Perfluoroalkanes Comparison: These linear perfluorocarbons lack nitrogen or sulfur atoms, making them fundamentally distinct. They are typically used as surfactants or lubricants due to their nonpolarity. This compound, with its polar amine and thietane groups, may exhibit amphiphilic behavior, enabling broader compatibility in formulations requiring both hydrophobic and hydrophilic interactions .
Fluorinated Ethanol Derivatives
- The trifluorobutyl group in this compound would likely reduce water solubility compared to 1,4-benzenediethanol but improve membrane permeability in drug design .
Complex Fluorinated Amines
- Compound: 1-Propanamine,1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl) Comparison: This amine features branched perfluoroethyl groups, which may sterically hinder reactivity compared to the linear trifluorobutyl chain in this compound.
Data Table: Structural and Functional Comparison
| Compound Name | Fluorination Pattern | Heteroatoms | Key Features | Potential Applications |
|---|---|---|---|---|
| This compound | Partial (CF₃ on butyl) | N, S | Thietane ring, moderate fluorination | Drug delivery, agrochemicals |
| 1-Butanamine (nonafluoro derivative) | Full (nonafluoro) | N | High inertness, no heterocycle | High-temperature lubricants |
| C5-18-Perfluoroalkanes | Full (linear chains) | None | Nonpolar, surfactant-like | Coatings, surfactants |
| 1-Propanamine (heptafluoro derivative) | Full (branched) | N | Steric hindrance, branched chains | Specialty solvents |
Research Findings and Inferences
- Fluorination Impact: Partial fluorination (as in this compound) balances stability with reactivity, whereas full fluorination (e.g., nonafluoro derivatives) prioritizes inertness .
- Thietane Advantage : The sulfur-containing ring offers unique reactivity (e.g., ring-opening polymerization) absent in purely fluorinated amines, suggesting niche applications in polymer chemistry or catalysis.
- Thermal Stability : Fully fluorinated amines likely outperform this compound in extreme environments, but the latter’s structural diversity may broaden its functional scope.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
